molecular formula C9H9NO3 B1430889 5-Methoxy-2,4-dihydro-1,4-benzoxazin-3-one CAS No. 1058704-50-9

5-Methoxy-2,4-dihydro-1,4-benzoxazin-3-one

Cat. No. B1430889
CAS RN: 1058704-50-9
M. Wt: 179.17 g/mol
InChI Key: DZDVBUVEKZXKQG-UHFFFAOYSA-N
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Description

5-Methoxy-2,4-dihydro-1,4-benzoxazin-3-one belongs to the class of organic compounds known as benzoxazinones. These are organic compounds containing a benzene fused to an oxazine ring (a six-member aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom) bearing a ketone group .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to an oxazine ring with a methoxy group attached. The molecular weight is 179.18 .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Methoxy-2,4-dihydro-1,4-benzoxazin-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of human topoisomerase I, an enzyme crucial for DNA replication and transcription . This interaction suggests that this compound could be explored for its anticancer properties, as topoisomerase inhibitors are often used in cancer therapy.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the growth of certain cancer cell lines by interfering with DNA replication . Additionally, its role in modulating gene expression and cellular metabolism further underscores its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with topoisomerase I results in the inhibition of this enzyme, thereby preventing DNA replication and transcription . This binding interaction is crucial for its potential anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its efficacy may decrease over time due to degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the optimal dosage for therapeutic use. Threshold effects have been noted, where the compound’s efficacy plateaus or decreases beyond a certain dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation . This interaction affects the compound’s bioavailability and efficacy, making it essential to understand its metabolic pathways for effective therapeutic application.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This interaction influences its localization and accumulation within different tissues, affecting its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and its subsequent biochemical effects.

properties

IUPAC Name

5-methoxy-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-12-6-3-2-4-7-9(6)10-8(11)5-13-7/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDVBUVEKZXKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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